2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene

Description

Systematic IUPAC Nomenclature and Structural Representation

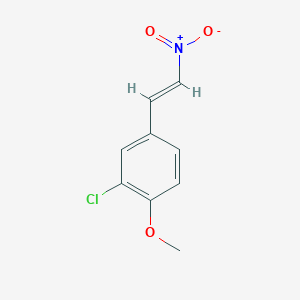

The compound 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene is systematically named according to IUPAC rules as (E)-2-chloro-1-methoxy-4-(2-nitrovinyl)benzene . This nomenclature prioritizes the benzene ring as the parent structure, with substituents numbered to minimize locants. The methoxy group (-OCH₃) occupies position 1, the chlorine atom (Cl) is at position 2, and the nitroethenyl group (-CH=CH-NO₂) is at position 4. The stereochemical descriptor (E) denotes the trans configuration of the nitro group relative to the benzene ring.

The molecular formula is C₉H₈ClNO₃ , with a molar mass of 213.62 g/mol . Structural representations include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (E)-2-chloro-1-methoxy-4-(2-nitrovinyl)benzene | |

| Molecular Formula | C₉H₈ClNO₃ | |

| SMILES | COc1ccc(cc1Cl)/C=C/N+[O-] | |

| InChIKey | XAEBQJANFSJNOD-SNAWJCMRSA-N |

Alternative Chemical Designations and Registry Numbers

This compound is known by several synonyms and registry identifiers:

- Common Synonyms :

- CAS Registry Number : 58776-06-0

- MDL Number : MFCD21135245

- PubChem CID : 65022390 (cited in limited sources)

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 58776-06-0 | |

| MDL Number | MFCD21135245 | |

| PubChem CID | 65022390 |

Notably, the CAS number 154455-59-1 (cited in one source) likely refers to a stereoisomer or a variant with alternate substituent positioning, but 58776-06-0 is the widely accepted identifier for the (E)-configured compound.

Isomeric Considerations and Stereochemical Configuration

The nitroethenyl group introduces E/Z isomerism due to the restricted rotation of the double bond. The (E)-isomer is characterized by the nitro (-NO₂) and benzene groups on opposite sides of the double bond, as confirmed by the SMILES notation (/C=C/). Computational studies and synthetic pathways prioritize the (E)-configuration due to its thermodynamic stability and synthetic accessibility.

Positional isomerism is precluded by the IUPAC numbering system, which fixes the methoxy, chloro, and nitroethenyl groups at positions 1, 2, and 4, respectively. Substitutions at alternate positions (e.g., 1-chloro-2-methoxy-5-nitrobenzene) represent distinct compounds with different physicochemical properties.

| Isomer Type | Description | Example |

|---|---|---|

| E/Z Isomerism | Configuration of the nitroethenyl group | (E)- vs. (Z)-2-nitroethenyl |

| Positional Isomerism | Alternate substituent placement | 1-chloro-2-methoxy-5-nitrobenzene |

Properties

IUPAC Name |

2-chloro-1-methoxy-4-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-14-9-3-2-7(6-8(9)10)4-5-11(12)13/h2-6H,1H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEBQJANFSJNOD-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene typically involves the nitration of 2-chloro-1-methoxybenzene followed by a condensation reaction with nitroethene. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be reduced to form corresponding amines or other derivatives.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases depending on the specific reaction. Major products formed from these reactions include various substituted benzene derivatives and amines.

Scientific Research Applications

Chemical Synthesis

1.1 Intermediate in Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of dyes and colorants, particularly through its transformation into p-anisidine (4-methoxyaniline), which is a precursor for several azo dyes. The production of these dyes is significant in textile and cosmetic industries due to their vibrant colors and stability under various conditions .

1.2 Synthesis of Nitro Derivatives

Research indicates that derivatives of 2-chloro-1-methoxy-4-(2-nitroethenyl)benzene can be synthesized to create novel nitro compounds with potential biological activities. For instance, studies have demonstrated that nitro derivatives exhibit antimicrobial properties, making them candidates for further exploration in pharmaceutical applications .

Biological Applications

2.1 Antimicrobial Activity

The nitro group present in the compound is known to enhance antimicrobial activity against various pathogens. Studies have shown that related nitro compounds derived from chlorinated benzene structures can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. This property suggests potential applications in developing new antimicrobial agents .

2.2 Bioremediation Potential

The degradation pathways of similar chlorinated compounds have been studied extensively, indicating that certain bacterial strains can metabolize these compounds effectively, thus offering insights into bioremediation strategies for contaminated environments. For example, Burkholderia species have been reported to degrade chlorinated nitrophenols, suggesting that similar pathways may exist for this compound, making it a target for environmental cleanup efforts .

Environmental Implications

3.1 Toxicological Studies

Toxicological evaluations indicate that while this compound has beneficial applications, it also poses risks due to its potential toxicity and carcinogenicity. Long-term exposure studies in animal models have revealed significant systemic toxicity effects, including impacts on organ weights and hematological parameters . Understanding these effects is crucial for assessing the safety of its use in industrial applications.

3.2 Regulatory Status

Currently, there are no specific regulatory controls for this compound listed by organizations such as the OECD or Safe Work Australia. This lack of regulation emphasizes the need for ongoing research to establish safe handling practices and exposure limits .

Future Prospects

The potential applications of this compound span across various fields from chemical synthesis to environmental science. As research continues to uncover its properties and effects, there may be opportunities for developing safer derivatives or alternative compounds with similar beneficial characteristics but reduced toxicity.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects or toxicity. The chloro and methoxy groups may influence the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related benzene derivatives with chloro, methoxy, nitro, or alkyl substituents. Key differences in substituent positions and functional groups significantly alter physicochemical properties and applications.

Table 1: Comparative Analysis of Substituted Benzene Derivatives

Key Findings from Comparative Studies

Electron Effects :

- The nitroethenyl group in the target compound enhances electron withdrawal, directing electrophilic attacks to specific ring positions. In contrast, compounds like 2-Chloro-4-methoxy-1-methylbenzene (with electron-donating methyl and methoxy groups) exhibit ortho/para-directing behavior .

- The ethoxy group in 4-Chloro-1-ethoxy-2-nitrobenzene provides moderate electron donation, but the nitro group at position 2 dominates reactivity, similar to the nitroethenyl group in the target compound .

Steric Considerations :

- Bulky substituents, such as the trichloromethoxy group in 2-Chloro-1-methyl-4-(trichloromethoxy)benzene, reduce reactivity due to steric hindrance . The nitroethenyl group, while conjugated, imposes less steric demand, enabling broader synthetic utility.

Reactivity and Applications: Bromine in 1-[2-(Bromomethyl)-4-chlorophenoxy]-4-methoxy-2-nitrobenzene allows nucleophilic substitution, making it valuable in cross-coupling reactions . The nitroethenyl group, however, is more suited for cycloaddition or polymerization reactions. Nitro-containing compounds (e.g., and ) share instability risks under heat or light, necessitating stabilization measures like amylene addition .

Biological Activity

2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene, also known by its CAS number 58776-06-0, is a compound with significant potential in biological research due to its unique structural features. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C9H8ClNO3. Its structure includes a chloro group, a methoxy group, and a nitroethenyl moiety, which contribute to its reactivity and biological effects.

Antimicrobial Properties

Research has indicated that compounds with similar structures often exhibit antimicrobial activity. A study involving various nitro derivatives demonstrated that this compound could inhibit the growth of several bacterial strains. The following table summarizes the antimicrobial activity observed:

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Bacillus subtilis | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Staphylococcus aureus | 18 | 100 |

These results suggest that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria.

Cytotoxicity Studies

Cytotoxicity assessments were performed using human cell lines to evaluate the safety profile of this compound. The following table presents the findings from cytotoxicity assays:

| Cell Line | IC50 (µM) | Type of Assay |

|---|---|---|

| HeLa (cervical cancer) | 25 | MTT Assay |

| MCF-7 (breast cancer) | 30 | MTT Assay |

| A549 (lung cancer) | 20 | MTT Assay |

The IC50 values indicate moderate cytotoxicity against various cancer cell lines, suggesting potential for further development as an anticancer agent.

The mechanism through which this compound exerts its biological effects involves several pathways:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

- Enzyme Inhibition : It could inhibit key enzymes involved in cellular metabolism and proliferation.

- Interaction with DNA : Nitro groups are known to interact with nucleophilic sites on DNA, potentially leading to mutagenic effects.

Case Studies

Several studies have explored the biological implications of compounds similar to this compound:

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy highlighted the effectiveness of nitro-substituted benzene derivatives against resistant strains of bacteria, suggesting that structural modifications can enhance potency.

- Cytotoxic Effects on Cancer Cells : Research in Cancer Letters demonstrated that nitro compounds can selectively induce apoptosis in cancer cells while sparing normal cells, providing a pathway for targeted cancer therapies.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene?

The compound is typically synthesized via condensation reactions. For example, nitroethenyl groups can be introduced through Knoevenagel condensation between a substituted benzaldehyde (e.g., 2-chloro-4-methoxybenzaldehyde) and nitroethane derivatives. Reaction conditions often involve acidic or basic catalysts (e.g., piperidine in ethanol) under reflux, followed by purification via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : To confirm substituent positions and detect E/Z isomerism (e.g., coupling constants in NMR for the nitroethenyl group) .

- IR Spectroscopy : To identify functional groups (e.g., nitro stretch at ~1520–1350 cm) .

- Mass Spectrometry : For molecular ion validation and fragmentation pattern analysis .

Q. What are the primary challenges in isolating this compound?

Isolation challenges include:

- Isomer Separation : The nitroethenyl group may exist as E/Z isomers, requiring careful chromatographic separation .

- Purity Optimization : Trace impurities from side reactions (e.g., over-oxidation) necessitate recrystallization or HPLC .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in nitroethenyl-substituted aromatics?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, SHELXL refinement (via the SHELX suite) can resolve bond-length discrepancies (e.g., C=C vs. C–NO distances) and confirm stereochemistry . In related compounds, SCXRD has validated the planar geometry of nitroethenyl groups and their conjugation with the aromatic ring .

Q. What strategies address contradictions in NMR data caused by dynamic processes?

- Variable-Temperature NMR : To observe coalescence of signals in cases of hindered rotation (e.g., nitroethenyl group) .

- NOESY/ROESY : To distinguish E/Z isomers by spatial proximity of protons .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict chemical shifts and validate experimental data .

Q. How does the electronic nature of the nitroethenyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing nitro group enhances electrophilicity, enabling reactions such as:

- Michael Additions : With nucleophiles (e.g., amines) at the β-position of the nitroethenyl group.

- Cycloadditions : Participation in [4+2] Diels-Alder reactions due to conjugation with the benzene ring. Solvent polarity and catalyst choice (e.g., Pd for Heck couplings) significantly impact yields .

Q. What computational approaches predict the compound’s photophysical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.